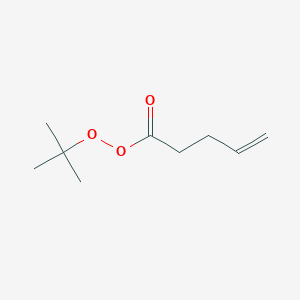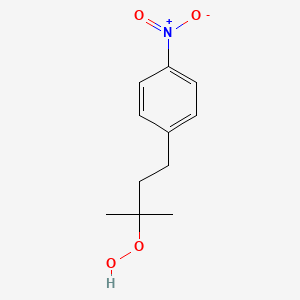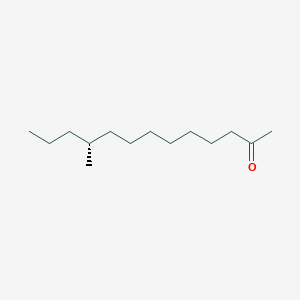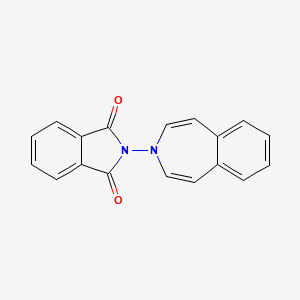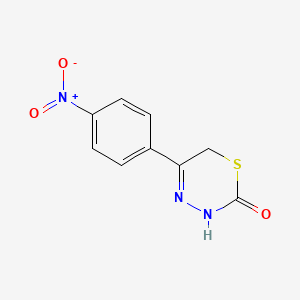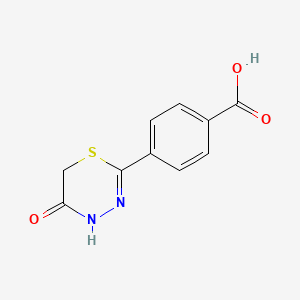![molecular formula C10H20O8 B14412092 Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate CAS No. 86629-63-2](/img/structure/B14412092.png)
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate is an organic compound with the molecular formula C7H12O5 It is a derivative of acetic acid and is characterized by the presence of a hydroxy group and a hydroxymethyl group attached to a propyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with [3-hydroxy-2-(hydroxymethyl)propyl] alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydroxy or hydroxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] propanoate
- Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] butanoate
- Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] pentanoate
Uniqueness
Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with similar compounds.
Propriétés
Numéro CAS |
86629-63-2 |
|---|---|
Formule moléculaire |
C10H20O8 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate |
InChI |
InChI=1S/C6H12O4.2C2H4O2/c1-5(9)10-4-6(2-7)3-8;2*1-2(3)4/h6-8H,2-4H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
VVHFKNRJZZMUQI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)OCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


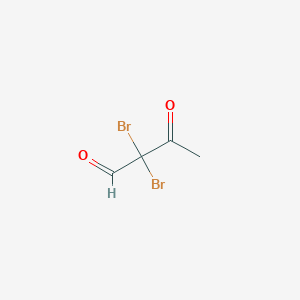
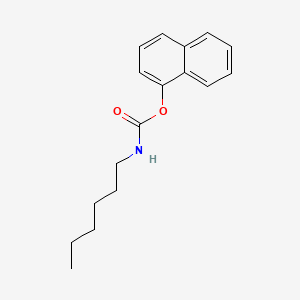
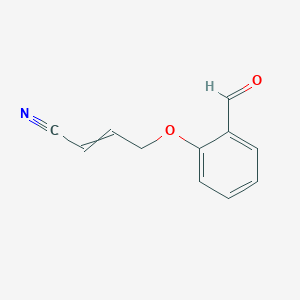
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
